![molecular formula C15H18N2O2S B7539881 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one](/img/structure/B7539881.png)
7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is not fully understood. However, it is believed to exert its biological effects by modulating the activity of calcium channels in cells. Specifically, this compound has been shown to inhibit L-type calcium channels, which are involved in the regulation of cardiac and smooth muscle contraction, as well as neuronal excitability.
Biochemical and Physiological Effects:
7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic properties, which make it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain. This compound has also been shown to have anti-inflammatory and anti-tumor properties, which suggest that it may have potential applications in the treatment of cancer and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one is its unique structure, which makes it a promising candidate for the development of new drugs. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, and it has been shown to exhibit a wide range of biological activities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for the study of 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one. One area of research could be the development of new drugs based on this compound. Researchers could explore the potential of this compound as a calcium channel blocker for the treatment of cardiovascular diseases. Another area of research could be the investigation of the anti-inflammatory and anti-tumor properties of this compound for the treatment of cancer and other inflammatory diseases. Additionally, researchers could explore the potential of this compound as a tool for studying calcium channel function in cells.
Méthodes De Synthèse
The synthesis of 7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one involves the reaction of 2-aminobenzothiazepine with piperidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-tumor properties. This compound has also been investigated for its potential as a calcium channel blocker, which makes it a promising candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14-6-9-20-13-5-4-11(10-12(13)16-14)15(19)17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQZMOYNTMXTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)SCCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(piperidine-1-carbonyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.